2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one
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Overview
Description
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is part of the furo[2,3-C]pyridin-7-one family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one typically involves a multi-step process. One common method includes the bromination of a precursor furo[2,3-C]pyridin-7-one compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[2,3-C]pyridin-7-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective inhibitor of bromodomain and extra-terminal (BET) proteins, which are targets for cancer therapy.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one involves its interaction with specific molecular targets, such as BET proteins. The compound binds to the bromodomains of these proteins, inhibiting their function and thereby affecting gene expression and cellular proliferation. This mechanism is particularly relevant in the context of cancer, where BET inhibitors can reduce the growth of tumor cells .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-C]pyridin-4(5H)-one Derivatives: These compounds share a similar core structure and are also studied for their BET inhibitory activity.
Quinolone Derivatives: Compounds like 4-hydroxy-2-quinolones have similar heterocyclic structures and are known for their biological activities.
Uniqueness
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one is unique due to its specific bromination, which imparts distinct chemical reactivity and biological activity compared to other furo[2,3-C]pyridin-7-one derivatives. Its selectivity for BET proteins makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C7H6BrNO2 |
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Molecular Weight |
216.03 g/mol |
IUPAC Name |
2-bromo-5,6-dihydro-4H-furo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H6BrNO2/c8-5-3-4-1-2-9-7(10)6(4)11-5/h3H,1-2H2,(H,9,10) |
InChI Key |
HSXZSPFTDDTBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(O2)Br |
Origin of Product |
United States |
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